molecular formula C23H32 B14148056 1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene CAS No. 199433-38-0

1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene

Cat. No.: B14148056
CAS No.: 199433-38-0
M. Wt: 308.5 g/mol
InChI Key: QUNBQZOJIPECLH-ZHACJKMWSA-N
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Description

1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a complex structure with multiple cyclohexyl and vinyl groups, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene typically involves multiple steps:

    Formation of the Vinylcyclohexyl Intermediate: This step involves the reaction of cyclohexene with a vinyl group under specific conditions, often using a catalyst such as palladium or nickel.

    Coupling Reaction: The vinylcyclohexyl intermediate is then coupled with a benzene derivative through a series of reactions, including Friedel-Crafts alkylation or Suzuki coupling, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation of cyclohexene.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the vinyl groups to ethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Catalysts: Palladium, nickel, aluminum chloride.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Ethyl-substituted cyclohexanes.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-vinylcyclohexane: A simpler analog with a single vinyl group.

    4-Vinylcyclohexene: Another related compound with a vinyl group attached to the cyclohexene ring.

Uniqueness

1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is unique due to its complex structure, which includes multiple cyclohexyl and vinyl groups

Properties

CAS No.

199433-38-0

Molecular Formula

C23H32

Molecular Weight

308.5 g/mol

IUPAC Name

1-[4-[(E)-2-(4-ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene

InChI

InChI=1S/C23H32/c1-3-19-6-8-20(9-7-19)10-11-21-12-16-23(17-13-21)22-14-4-18(2)5-15-22/h3-5,10-11,14-15,19-21,23H,1,6-9,12-13,16-17H2,2H3/b11-10+

InChI Key

QUNBQZOJIPECLH-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2CCC(CC2)/C=C/C3CCC(CC3)C=C

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C=CC3CCC(CC3)C=C

Origin of Product

United States

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